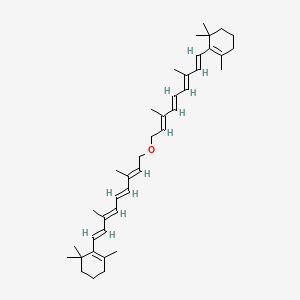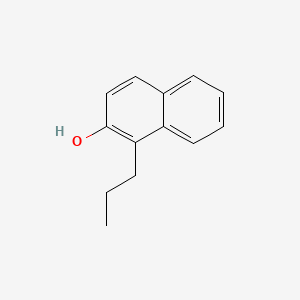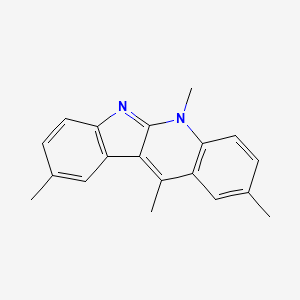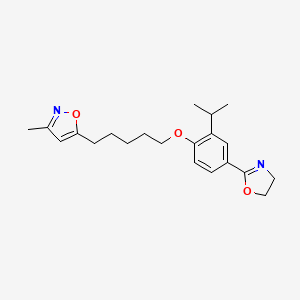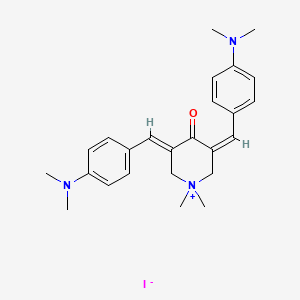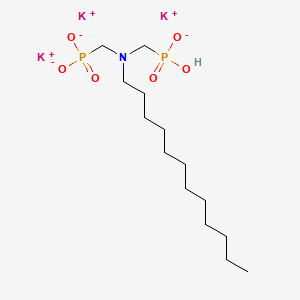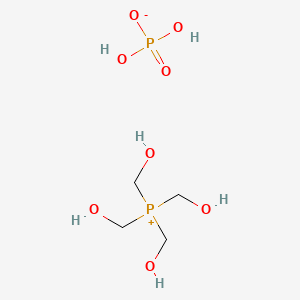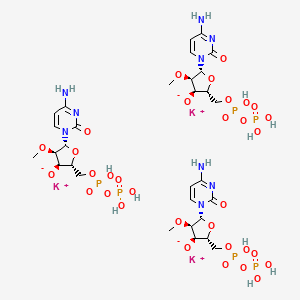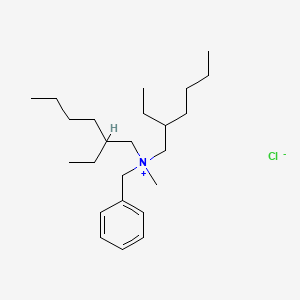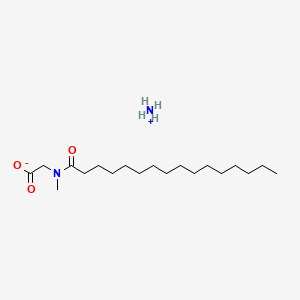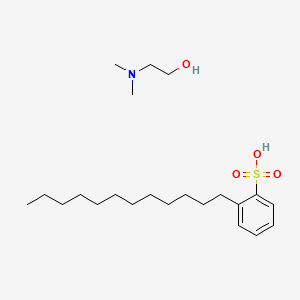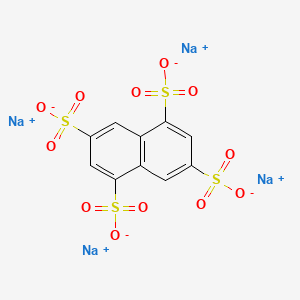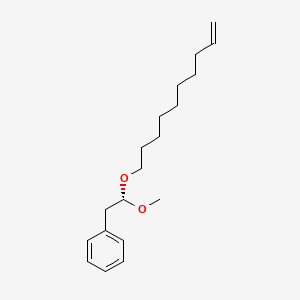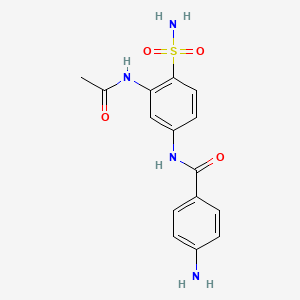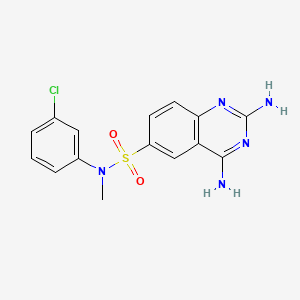
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives, sulfonic acids, and chlorinated aromatic compounds. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol are commonly used.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert nitro groups to amino groups.
Substitution: Halogen substitution reactions might be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe for studying biological pathways.
Medicine: Potential use in drug development for treating diseases.
Industry: Could be used in the production of dyes and pigments.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, it might inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2,4-Diamino-quinazoline: A simpler analog with similar biological activities.
6-Sulfonic acid derivatives: Compounds with sulfonic acid groups that exhibit different solubility and reactivity.
3-Chloro-phenyl derivatives: Compounds with chlorinated aromatic rings that have unique chemical properties.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
92144-29-1 |
|---|---|
分子式 |
C15H14ClN5O2S |
分子量 |
363.8 g/mol |
IUPAC 名称 |
2,4-diamino-N-(3-chlorophenyl)-N-methylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21(10-4-2-3-9(16)7-10)24(22,23)11-5-6-13-12(8-11)14(17)20-15(18)19-13/h2-8H,1H3,(H4,17,18,19,20) |
InChI 键 |
ZVZFTAIMGWBWSN-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


